2-cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
2-Cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a central pyrimidine ring substituted with cyclopropyl and ethyl groups at positions 2 and 4, respectively. At position 6, a piperazine linker connects to a 4-methoxypyrimidin-2-yl moiety. The compound’s molecular formula is C₁₈H₂₄N₆O, with a molecular weight of 364.43 g/mol (calculated based on PubChem data ). Its SMILES notation (CCc1cc(nc(n1)C2CC2)N3CCN(CC3)c4nc(OC)ccn4) highlights the spatial arrangement of substituents, critical for interactions with biological targets.
Properties
IUPAC Name |
2-cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-3-14-12-15(21-17(20-14)13-4-5-13)23-8-10-24(11-9-23)18-19-7-6-16(22-18)25-2/h6-7,12-13H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOOWOPMAATYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Bioactivity
- Target compound: Likely targets kinases or GPCRs (e.g., neurotensin receptors) due to piperazine and pyrimidine motifs. No direct bioactivity data is available in the provided evidence.
- Analogues from : Excluded compounds (e.g., pyrido-pyrimidines with methoxyphenyl-piperazine) are neurotensin receptor agonists, suggesting the target compound may share receptor-binding properties but differs in selectivity due to cyclopropyl and ethyl groups .
- Triazolo-pyridazine derivative (BK09930) : The triazolo-pyridazine group may enhance π-π stacking in hydrophobic binding pockets compared to the methoxypyrimidine group in the target compound .
Key Research Findings
Piperazine Linker Flexibility: The piperazine moiety in the target compound allows conformational flexibility, a feature shared with kinase inhibitors like those in and (e.g., thieno-pyrimidines with morpholino groups) .
Heterocyclic Diversity: Pyrido-pyrimidinones () and pyrazolo-pyrimidines () exhibit broader ring systems, which may confer distinct binding modes compared to the simpler pyrimidine core of the target compound .
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